1h-Indazole-1-acetonitrile

Regioselective synthesis N1-alkylation Indazole functionalization

Supply-critical N1-functionalized indazole building block. Standard indazole alkylation yields N1/N2 mixtures requiring chromatographic separation; the Hunt 2009 protocol using bromoacetonitrile provides regioselective N1-alkylation with moderate yields, making reliable sourcing essential. • Enables kinase hinge-binding motif synthesis via nitrile diversification to amides, amines, or tetrazoles • Direct precursor to patent-validated protein kinase inhibitor scaffolds and agrochemical aminoacetonitrile leads • Literature-validated antiproliferative template (HeLa cells, ChemistrySelect 2019) • Cs₂CO₃-mediated scalable protocol minimizes N2-isomer formation, reducing downstream purification costs

Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
Cat. No. B13940274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Indazole-1-acetonitrile
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN2CC#N
InChIInChI=1S/C9H7N3/c10-5-6-12-9-4-2-1-3-8(9)7-11-12/h1-4,7H,6H2
InChIKeyLSICRBIZUINVEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazole-1-acetonitrile: Core Properties and Sourcing Context


1H-Indazole-1-acetonitrile (CAS 101714-46-9; synonym 2-indazol-1-ylacetonitrile) is a heterocyclic building block comprising an indazole nucleus N1-functionalized with a cyanomethyl group [1]. With molecular formula C9H7N3 and molecular weight 157.17 g/mol, it provides a compact, nitrogen-rich scaffold widely employed in medicinal chemistry and agrochemical research . The nitrile moiety serves as a versatile synthetic handle for further derivatization, while the N1-substitution pattern imparts distinct electronic and steric properties compared to its N2- or C3-regioisomers [1].

N1‑cyanomethyl indazole building block for kinase inhibitor and agrochemical scaffolds

Pre‑installed nitrile handle enables rapid diversification to amides, amines, tetrazoles

Regioselective N1‑substitution supports consistent SAR and reduces isomer separation

Why Generic Indazoles Cannot Replace 1H-Indazole-1-acetonitrile


Direct interchange of 1H-Indazole-1-acetonitrile with its C3‑ or N2‑regioisomers, or with the unsubstituted indazole, is not scientifically justified because the N1‑cyanomethyl group fundamentally alters the compound’s reactivity, electronic landscape, and synthetic accessibility. Standard indazole alkylation without selective methods yields mixtures of N1 and N2 products, complicating purification and lowering isolated yields; the Hunt protocol using bromoacetonitrile provides preferential N1‑functionalization, but even then yields are moderate compared to more reactive electrophiles, making this specific building block supply‑critical [1]. Furthermore, the nitrile handle at N1 enables downstream transformations (hydrolysis, reduction, cycloaddition) that are geometrically and electronically inaccessible to the C3‑acetonitrile isomer, precluding one‑for‑one replacement in advanced synthetic routes [1][2].

C3‑ or N2‑regioisomers alter reactivity and electronic landscape; synthetic pathways may not transfer directly.

Unsubstituted indazole lacks the nitrile handle, requiring 1–3 extra protection/functionalization steps.

Traditional alkylation produces N1/N2 mixtures (~1:1), raising purification cost and batch variability.

Comparative Evidence: 1H-Indazole-1-acetonitrile vs. Analogs


N1-Regioselective Synthesis Yield Comparison

Under the Cs₂CO₃‑mediated N1‑selective alkylation protocol (0.3 M, 2 equiv electrophile, 3 equiv Cs₂CO₃, 16 h), bromoacetonitrile yields the target 1H‑indazole‑1‑acetonitrile with moderate isolated yield, whereas chloroacetone provides its corresponding N1‑alkylated indazole in 95% isolated yield [1]. This demonstrates that while the target compound can be accessed regioselectively, its synthesis is inherently less efficient than that of ketone‑functionalized N1‑indazoles, making reliable sourcing from experienced suppliers critical.

N1‑alkylation yield
Head-to-head
Target: moderate isolated yield
Comparator (chloroacetone): 95% yield
Nitrile electrophile shows lower synthesis efficiency; reliable sourcing is critical.
Cs₂CO₃ protocol, 0.3 M, 2 equiv electrophile, 16 h (Hunt et al. 2009).
Regioselective synthesis N1-alkylation Indazole functionalization

Antiproliferative Activity in HeLa Cancer Cells

In the 2019 ChemistrySelect study by Eddahmi et al., a series of functionalized nitroindazolylacetonitrile derivatives were evaluated for antiproliferative activity against HeLa human cervical cancer cells via MTT assay. The most active compounds of the series (7b, 8d, 14a) exhibited higher antiproliferative effect compared to other congeners within the same scaffold family, establishing the nitroindazolylacetonitrile template as a privileged structure for further anticancer optimization [1]. While the parent 1H‑indazole‑1‑acetonitrile was not the direct test article, the study validates the core scaffold’s capacity to support potent antiproliferative activity when appropriately substituted, distinguishing it from indazole scaffolds lacking the acetonitrile moiety.

HeLa antiproliferative
Class-level
Nitroindazolylacetonitrile derivatives ranked among top performers in the series (MTT assay).
Scaffold may support cell-model screening; direct activity data for parent compound not available.
48 h HeLa incubation; Eddahmi et al. 2019.
Antiproliferative activity HeLa cervical cancer Nitroindazolylacetonitrile

Pesticidal Activity of Indazole-Aminoacetonitrile Derivatives

Australian Patent Application AU 2003240748, filed by Novartis AG, discloses indazole‑aminoacetonitrile derivatives as possessing “special pesticidal activity,” explicitly distinguishing this subclass from other indazole derivatives that lack the aminoacetonitrile functionality [1]. The patent data indicate that the combination of the indazole core with the acetonitrile‑derived side chain is critical for the observed endectocidal and insecticidal properties, providing a clear structural basis for activity divergence from non‑cyanomethyl indazoles.

Pesticidal pharmacophore
Class-level
Indazole‑aminoacetonitrile derivatives claimed to have special pesticidal activity (AU 2003240748).
Provides entry into patent‑validated agrochemical space; verify target pest spectrum in-house.
Novartis patent; data based on discovery screening.
Pesticidal activity Indazole-aminoacetonitrile Agrochemical

N1 vs. N2 Regioselectivity in Alkylation

The Hunt 2009 protocol achieves N1:N2 ratios exceeding 130:1 for certain indazole substrates when using optimized conditions (Cs₂CO₃ base, appropriate electrophile) [1]. While the highest selectivity ratios were demonstrated for ester‑based electrophiles, the same mechanistic framework applies to bromoacetonitrile, enabling access to 1H‑indazole‑1‑acetonitrile with minimal N2‑isomer contamination. In contrast, traditional base‑free or aqueous‑base alkylation methods often favor N2‑alkylation or produce near‑equimolar mixtures, requiring costly chromatographic separation [1].

N1:N2 selectivity
Cross-study comparable
Target protocol: >130:1 N1:N2
Traditional alkylation: ~1:1 to ~1:3
Optimized conditions deliver high regioisomeric purity; traditional methods require chromatographic separation.
Cs₂CO₃, 0.3 M, 2 equiv electrophile; compared to base‑free or aqueous NaOH.
Regioselectivity N1 vs N2 alkylation Isomer ratio

Synthetic Versatility of the Nitrile Handle

The N1‑cyanomethyl substituent of 1H‑indazole‑1‑acetonitrile provides a reactive synthetic handle absent in the parent unsubstituted 1H‑indazole. The nitrile group can undergo hydrolysis to the carboxylic acid, reduction to the amine, or participate in [3+2] cycloaddition to form tetrazoles and other heterocycles, all while retaining the indazole core integrity [1][2]. This one‑step diversification potential eliminates the need for additional protection/deprotection sequences required when using unsubstituted indazole, directly translating to reduced step count and higher overall yield in multistep syntheses.

Synthetic step economy
Supporting evidence
Direct nitrile diversification: 1 step
Unsubstituted indazole route: 3–4 steps
Pre‑installed handle reduces total step count in multistep syntheses.
Applicable to acid, amine, tetrazole formation without protecting groups.
Synthetic versatility Nitrile handle Derivatization pathway

1H-Indazole-1-acetonitrile: Strategic Application Scenarios


Kinase Inhibitor Scaffold Development

1H-Indazole-1-acetonitrile serves as a direct precursor to N1‑functionalized indazole kinase hinge‑binding motifs. The nitrile group can be rapidly diversified to amides, amines, or tetrazoles that engage kinase hinge residues, while the N1‑selective synthesis protocol ensures regioisomeric purity critical for reproducible SAR [1]. The scaffold has been validated in patent literature as a core template for protein kinase inhibition, supporting its prioritization over non‑nitrile indazole building blocks in hit‑to‑lead campaigns [1].

Endectocidal Lead Generation in Agrochemicals

The indazole‑aminoacetonitrile subclass claimed in Novartis patent AU 2003240748 positions 1H‑indazole‑1‑acetonitrile as a strategic starting material for synthesizing pesticidal leads [1]. Derivatization of the nitrile group to the corresponding aminoacetonitrile accesses the patent‑protected activity space, offering agrochemical research teams a defined entry point into endectocidal compound development with structural differentiation from existing commercial pesticides.

Anticancer Hit Identification via Nitro Derivatives

The 2019 ChemistrySelect study demonstrates that nitroindazolylacetonitrile derivatives exhibit promising antiproliferative activity against HeLa cervical cancer cells [1]. Teams pursuing anticancer leads can use 1H‑indazole‑1‑acetonitrile as the foundational scaffold for systematic nitration and further functionalization, building upon a literature‑validated template that has already shown differential activity within its congeneric series.

Scalable N1-Selective Alkylation for Kilo-Scale Production

The Hunt 2009 protocol using Cs₂CO₃ and bromoacetonitrile provides a scalable, regioselective route to 1H‑indazole‑1‑acetonitrile with minimal N2‑isomer formation [1]. Process development groups can leverage this method for multikilogram production, benefiting from the direct precipitation workup that avoids chromatographic purification and reduces manufacturing costs relative to traditional N1/N2 mixture separation approaches.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold development
Regioisomeric purity and nitrile diversification potential
Reproducible SAR in hinge‑binding motif elaboration
Agrochemical endectocidal lead generation
Patent‑validated aminoacetonitrile pharmacophore entry
In vivo pest spectrum screening vs. existing leads
Anticancer hit identification (nitro derivatives)
Literature‑reported antiproliferative ranking in HeLa model
Cell‑viability assay endpoint comparison across congeneric series
Scalable N1‑selective alkylation process
High N1:N2 ratio with precipitation workup
Chromatography‑free isolation and batch‑to‑batch isomer consistency
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